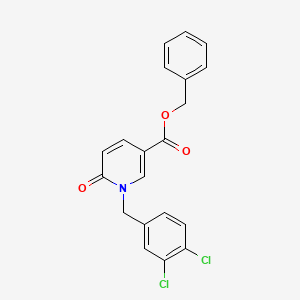

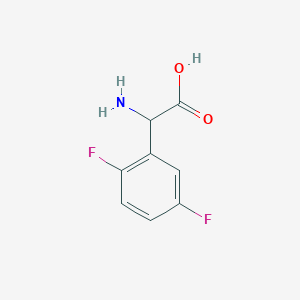

![molecular formula C15H20BrNO4 B3034942 6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS No. 252367-12-7](/img/structure/B3034942.png)

6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane

Descripción general

Descripción

The compound "6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane" is a complex organic molecule that appears to be a derivative of azabicycloheptane with additional functional groups. This compound is not directly mentioned in the provided papers, but the papers do discuss related azabicyclic compounds and their synthesis, which can provide insights into the possible characteristics and synthetic routes for the compound .

Synthesis Analysis

The synthesis of azabicyclic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid is described as a six-step process starting from dimethyl-meso-2,5-dibromohexanedioate . Similarly, the synthesis of 3-azabicyclo[3.2.0]heptane derivatives is achieved through an intermolecular [2+2] photocycloaddition . These methods could potentially be adapted or provide inspiration for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of azabicyclic compounds is detailed in several papers. For example, the crystal and molecular structure of 6,6-diphenyl-3,3-diethyl-3-azabicyclo[3.1.0]hexane bromide monohydrate is described, providing insights into the three-dimensional arrangement of atoms in such compounds . This information is valuable for understanding the potential molecular structure of "6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane".

Chemical Reactions Analysis

The reactivity of azabicyclic compounds is explored in the literature. For instance, the reaction of 2,3,4-triphenyl-3-azabicyclo[3.2.0]hepta-1,4-diene with dimethyl acetylenedicarboxylate is discussed, highlighting the unique reactivity of such structures . These findings could be relevant when considering the chemical reactions that "6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane" might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane" are not directly reported in the provided papers, the properties of related compounds can offer some predictions. For example, the solubility, melting points, and stability of azabicyclic compounds can be inferred from their molecular structure and functional groups . The presence of bromo and methoxy groups in the compound of interest suggests it may have distinct reactivity and solubility characteristics compared to its analogs.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

Synthesis of 3,4-Fused Bicyclic β-Lactams : A study conducted by Leemans et al. (2010) reported the synthesis of cis-3-benzyloxy-4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, leading to the formation of novel cis-2-oxa-6-azabicyclo[3.2.0] heptan-7-ones. This transformation was achieved through hydrogenolysis and intramolecular nucleophilic substitution, marking a significant advancement in the synthesis of complex organic structures (Leemans et al., 2010).

Bicyclic Tetrahydrofuran-fused β-Lactams : Mollet et al. (2012) described the use of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones as starting products for the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. This methodology provided an alternative route for the preparation of bicyclic β-lactams, a crucial compound in drug design (Mollet et al., 2012).

Medicinal Chemistry

- Development of Triple Reuptake Inhibitors : Research by Micheli et al. (2010) explored the class of 1-(aryl)-6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes, leading to the identification of potent triple reuptake inhibitors. These compounds demonstrated excellent bioavailability and brain penetration, important for the development of new psychiatric medications (Micheli et al., 2010).

Photocycloaddition and Cyclisation

- Flavin-Mediated Visible-Light [2+2] Photocycloaddition : Jirásek et al. (2017) demonstrated the use of visible light for the cyclisation of ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes. This method facilitated the synthesis of various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, offering a new approach to creating biologically active compounds (Jirásek et al., 2017).

Anti-Tumor Agents

- Oxapenam Derivatives as Anti-Tumor Agents : Singh and Micetich (2003) reported the synthesis of oxapenam derivatives showing antitumor activity. The study highlighted the importance of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one structure in the development of novel anticancer drugs (Singh & Micetich, 2003).

Building Blocks in Medicinal Chemistry

- Synthesis of Bridged Bicyclic Morpholines : Walker et al. (2012) described the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block. This compound is significant as a morpholine isostere, offering potential applications in medicinal chemistry (Walker et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(3-bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-17-6-5-15(11(8-17)21-15)12-9(18-2)7-10(19-3)13(16)14(12)20-4/h7,11H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPBNWSHAJYKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C(C1)O2)C3=C(C(=C(C=C3OC)OC)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

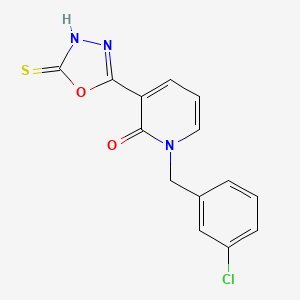

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)

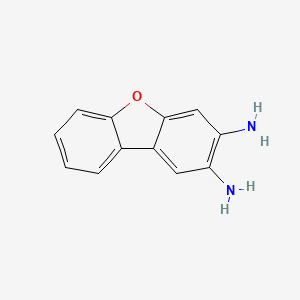

![4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3034864.png)

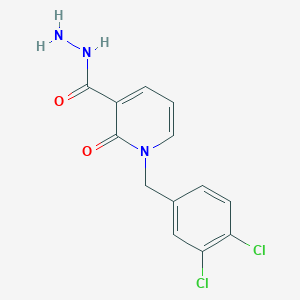

![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)

![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)

![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)